molecular formula C11H27ClF3NOSi3 B13857939 chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

Cat. No.: B13857939
M. Wt: 366.04 g/mol
InChI Key: FNENVUOGWFDQAI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H27ClF3NOSi3

Molecular Weight

366.04 g/mol

IUPAC Name

chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate

InChI

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3

InChI Key

FNENVUOGWFDQAI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of Chloro(trimethyl)silane (Chlorotrimethylsilane)

Chloro(trimethyl)silane is a widely used silylating reagent. Several industrial and laboratory methods exist for its preparation, with the most notable being:

Gas-Phase Light Chlorination of Tetramethylsilane
  • Process: Tetramethylsilane or a mixture of tetramethylsilane and iso-pentane is vaporized and exposed to chlorine gas under ultraviolet (UV) or visible light irradiation at controlled temperatures (25–32 °C).
  • Reaction: The photochemical chlorination replaces one methyl hydrogen with chlorine, producing chloromethyl trimethylsilane.
  • Reaction Time: 24 to 80 hours.
  • Yields: Up to 82% yield with purity >99% by gas chromatography (GC) when using pure tetramethylsilane; slightly lower yields (~75-78%) and purity (~95-97%) when iso-pentane is present.
  • Advantages: Simplicity, low cost, suitability for industrial scale, and fewer by-products compared to harsh Grignard or other chlorination methods.
  • Post-Reaction Processing: Atmospheric distillation to isolate the product fraction boiling at 98–99 °C.
  • Catalyst/Additives: Lewis acids such as FeCl3, AlBr3, SbCl5, etc., can be used post-chlorination for further reactions or purification steps.

Reference: Detailed in CN Patent CN1095469C with multiple embodiments describing variations in raw materials, light sources, and catalysts.

Reaction of Hexamethyldisiloxane with Hydrogen Chloride in the Presence of Metal Chlorides
  • Process: Hexamethyldisiloxane reacts with hydrogen chloride gas in the presence of catalytic amounts of anhydrous metal chlorides (ZnCl2, MgCl2, CaCl2).
  • Conditions: Temperature below the boiling point of the disiloxane (0–100 °C), often cooled externally.
  • Reaction: Equilibration and cleavage of the disiloxane bond produce trimethylchlorosilane.
  • Yields: Quantitative yields reported.
  • Advantages: Efficient, quantitative conversion with mild conditions.

Reference: US Patent US2615034A describes this method with examples of catalyst use and reaction conditions.

Other Laboratory Methods
  • Mild silylation reactions using hexamethyldisilazane catalyzed by iodine under nearly neutral conditions can generate chlorotrimethylsilane derivatives, but these are less common for bulk synthesis.

Preparation of Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate (N-Methyl-N-trimethylsilyl Trifluoroacetamide)

This compound is a silylated trifluoroacetamide derivative used in analytical chemistry and organic synthesis.

Reaction of N-Methyl Trifluoroacetamide with N,O-Bis(trimethylsilyl)acetamide
  • Process: N-methyl trifluoroacetamide reacts with N,O-bis(trimethylsilyl)acetamide at elevated temperatures (40–130 °C) under stirring.
  • Molar Ratio: Slight excess of N,O-bis(trimethylsilyl)acetamide (1:1 to 1.3:1) to optimize yield.
  • Reaction Time: 2 to 4 hours.
  • Solvent: Optional use of hydrocarbons such as benzene or hexane; reaction can proceed solvent-free.
  • Isolation: Removal of solvent (if used) by distillation followed by fractionating distillation under reduced pressure (≤130 °C).
  • Yield: Typically ≥90% of theoretical yield.
  • By-Product: N-trimethylsilyl acetamide, which is also a useful silylating agent.

Reference: US Patent USRE32717E provides detailed reaction conditions and examples with yields up to 94%.

Synthesis from Hexamethyldisilazane and Trifluoroacetic Anhydride
  • Process: Trifluoroacetic anhydride is added dropwise to cooled hexamethyldisilazane (~6 °C), then warmed to ~50 °C and stirred for 6 hours.
  • Isolation: Distillation under atmospheric pressure yields the product as a colorless liquid.
  • Yield: Approximately 95%.
  • Characterization: Typical NMR data confirm structure.

Reference: ChemicalBook synthesis description for Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-.

Data Tables Summarizing Preparation Methods

Compound Method Description Key Reagents and Conditions Yield (%) Purity (%) Notes Reference
Chloro(trimethyl)silane Gas-phase UV chlorination of tetramethylsilane Tetramethylsilane or tetramethylsilane + iso-pentane, Cl2, UV light, 25–32 °C, 24-80 h 75–82 95–99 Industrially scalable, low cost
Chloro(trimethyl)silane Reaction of hexamethyldisiloxane with HCl + metal chlorides Hexamethyldisiloxane, HCl, ZnCl2/MgCl2/CaCl2 catalyst, 0–100 °C ~100 Not specified Quantitative yields, mild conditions
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate Reaction of N-methyl trifluoroacetamide with N,O-bis(trimethylsilyl)acetamide 40–130 °C, molar ratio 1:1 to 1.3:1, optional benzene solvent ≥90 Not specified No corrosive reactants, no filtration step
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate Reaction of hexamethyldisilazane with trifluoroacetic anhydride Hexamethyldisilazane, trifluoroacetic anhydride, 6 °C to 50 °C, 6 h 95 Not specified Simple, high yield, atmospheric distillation

Chemical Reactions Analysis

Types of Reactions

Chloro(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.

Major Products

The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.

Scientific Research Applications

Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.

Comparison with Similar Compounds

Chloro(trimethyl)silane (Trimethylsilyl Chloride)

Molecular Formula: C₃H₉ClSi Molecular Weight: 108.64 g/mol CAS Number: 75-77-4 Synonyms: Trimethylchlorosilane, TMCS, Chlorotrimethylsilane . Applications: A reactive chlorosilane widely used as a silylating agent in organic synthesis to protect hydroxyl (-OH) and amine (-NH) groups. It is also employed as a catalyst in derivatization reactions and in the production of silicon-based polymers .

Trimethylsilyl 2,2,2-Trifluoro-N-trimethylsilylethanimidate (BSTFA)

Molecular Formula: C₈H₁₈F₃NOSi₂ Molecular Weight: 257.40 g/mol (calculated) Synonyms: N,O-Bis(trimethylsilyl)trifluoroacetamide. Applications: A bifunctional silylating agent primarily used in gas chromatography (GC) to derivatize polar compounds (e.g., bisphenols, carboxylic acids) into volatile, thermally stable trimethylsilyl (TMS) derivatives. Optimal derivatization conditions involve mixing with acetonitrile (50 µL BSTFA + 50 µL acetonitrile) .

Comparison with Similar Compounds

Chloro(trimethyl)silane vs. Related Silanes

Table 1: Comparison of Chloro(trimethyl)silane with Structurally Similar Silanes

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Reactivity and Notes
Chloro(trimethyl)silane C₃H₉ClSi 108.64 75-77-4 Silylation of hydroxyl/amine groups Releases HCl upon hydrolysis; corrosive
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.20 81290-20-2 Fluorination reactions Introduces trifluoromethyl groups; less reactive toward polar functionalities
Dimethyldichlorosilane C₂H₆Cl₂Si 129.06 75-78-5 Polymer production, water repellents Higher reactivity due to two Cl atoms; forms cross-linked siloxanes

Key Findings :

  • Chloro(trimethyl)silane is simpler in structure and more reactive toward nucleophiles (e.g., -OH, -NH₂) compared to fluorinated analogs like (trifluoromethyl)trimethylsilane, which is tailored for fluorination .

Trimethylsilyl 2,2,2-Trifluoro-N-trimethylsilylethanimidate vs. Other Silylating Agents

Table 2: Comparison of BSTFA with Common Silylating Agents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Derivatization Efficiency Notes
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate (BSTFA) C₈H₁₈F₃NOSi₂ 257.40 GC derivatization of polar analytes High (e.g., bisphenols) Requires acetonitrile co-solvent; dual TMS groups enhance reactivity
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) C₅H₁₀F₃NOSi 199.29 GC/MS analysis of steroids, sugars Moderate to high Volatile; often used with catalysts like TMCS
Hexamethyldisilazane (HMDS) C₆H₁₉NSi₂ 161.39 Silylation of carbohydrates, phenols Low Requires acidic/basic catalysts; slower reaction

Key Findings :

  • BSTFA outperforms HMDS in derivatizing highly polar compounds due to its trifluoroacetamide group, which stabilizes reactive intermediates .
  • Compared to MSTFA, BSTFA’s dual TMS groups increase derivatization efficiency for compounds with multiple functional groups (e.g., bisphenol analogues) .

Biological Activity

Chloro(trimethyl)silane, also known as trimethylchlorosilane (TMSCl), is an organosilicon compound with the formula  CH3 3SiCl\text{ CH}_3\text{ }_3\text{SiCl}. It is a colorless, volatile liquid widely utilized in organic chemistry, particularly for silylation reactions. The compound's derivatives, including trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate, have garnered attention for their biological applications and chemical reactivity.

  • Molecular Formula : C₄H₁₂F₃NSi₂
  • Molecular Weight : Approximately 206.31 g/mol
  • CAS Number : 75-77-4

Chloro(trimethyl)silane acts as a silylating agent, facilitating the introduction of trimethylsilyl groups into various organic molecules. This modification often enhances the stability and volatility of the compounds, making them suitable for analytical applications.

The biological activity of chloro(trimethyl)silane and its derivatives primarily stems from their ability to modify biomolecules through silylation. This process can protect functional groups in nucleosides and nucleotides, enhancing their stability under various conditions.

Applications in Nucleoside and Nucleotide Synthesis

Research has demonstrated that chlorotrimethylsilane can effectively silylate nucleobases, leading to high yields of modified nucleosides. For instance:

  • Thymine Silylation : Achieved yields of 90-92% for the 2,4-bis(trimethylsilyl) derivative using TMSCl in the presence of triethylamine .
  • Cytosine Silylation : The reaction of cytosine with TMSCl yielded a bis(trimethylsilyl) derivative with a yield of approximately 70% .

These modifications are crucial for the development of nucleoside analogs used in antiviral and anticancer therapies.

Study 1: Silylation of Purine Bases

A study focused on the silylation of purine bases (adenine, guanine) using chlorotrimethylsilane reported yields between 80-90% for various derivatives. The process involved reactions with triethylamine or pyridine as solvents . This method has been instrumental in synthesizing nucleoside analogs that exhibit enhanced biological activity.

Study 2: Derivatives in Gas Chromatography

Trimethylsilyl derivatives created using TMSCl are commonly employed in gas chromatography/mass spectrometry (GC/MS) for the analysis of steroids and fatty acids. The derivatization improves volatility and thermal stability, facilitating more accurate analytical measurements .

Data Table: Summary of Biological Activities

Compound NameYield (%)Application AreaReference
Thymine90-92Nucleoside synthesis
Cytosine70Nucleoside synthesis
Adenine80-90Nucleoside analog synthesis
GC/MS Analysis-Steroids & fatty acids

Q & A

Q. What are the critical safety protocols for handling chloro(trimethyl)silane in laboratory settings?

Methodological Answer:

  • PPE Selection : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Remove gloves without touching outer surfaces to avoid contamination .
  • Body Protection : Employ full-body chemical suits when handling concentrations ≥10% (w/v) to mitigate skin contact risks. Decontaminate suits after use and dispose of contaminated materials per institutional guidelines .
  • Hygiene Practices : Wash hands before breaks and post-experimentation. Use fume hoods for transfers to minimize inhalation hazards .

Q. How should researchers optimize reaction conditions for trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate in silylation reactions?

Methodological Answer:

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis. Ensure solvents are degassed with inert gases (N₂/Ar) to avoid moisture .
  • Base Compatibility : Triethylamine (Et₃N) is effective for neutralizing HCl byproducts. Use a 2:1 molar ratio of Et₃N to substrate to ensure complete reaction .
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3). Terminate reactions at 72 hours (room temperature) for maximal yield .

Q. What analytical techniques are recommended for confirming the purity of synthesized trimethylsilyl derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) to verify silyl group integration (e.g., δ 0.1–0.3 ppm for Si-CH₃) and absence of hydroxyl/protonated impurities .
  • FT-IR Analysis : Confirm Si-O or Si-N bond formation via peaks at 1050–1250 cm⁻¹ (Si-O) or 900–950 cm⁻¹ (Si-N) .
  • X-ray Crystallography : For structural elucidation of crystalline intermediates, use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when scaling up silylation reactions?

Methodological Answer:

  • Root-Cause Analysis :
    • Moisture Control : Use Karl Fischer titration to quantify solvent moisture (>50 ppm H₂O reduces yields by ≥15%). Implement Schlenk-line techniques for large-scale reactions .
    • Byproduct Management : Isolate triethylammonium chloride via vacuum filtration to prevent side reactions. Re-crystallize products from hexane/THF (4:1) to remove residual salts .
  • Case Study : A 10x scale-up of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate synthesis showed a 22% yield drop due to incomplete HCl scavenging. Increasing Et₃N by 1.5x restored yields to 85% .

Q. What strategies improve regioselectivity in multi-step syntheses involving chloro(trimethyl)silane?

Methodological Answer:

  • Steric Control : Use bulky silylating agents (e.g., tert-butyldimethylsilyl chloride) to direct silylation to less hindered hydroxyl groups. Compare with trimethylsilyl derivatives to assess steric effects .
  • Temperature Modulation : Conduct reactions at –40°C to slow kinetically favored pathways and enhance thermodynamic control. For example, silylation of diols at –40°C in THF/Et₃N achieves >90% α-selectivity .
  • Catalytic Additions : Employ Lewis acids like ZnCl₂ (5 mol%) to activate specific nucleophilic sites, improving selectivity in trifluoroethylimidate formations .

Q. How can cross-coupling reactions integrate trimethylsilyl intermediates for organometallic synthesis?

Methodological Answer:

  • Transmetallation : Use Pd(PPh₃)₄ (2 mol%) with trimethylsilyl trifluoroimidates to generate Pd-Si intermediates. These react with aryl halides (e.g., iodobenzene) in toluene/Et₃N (110°C, 12h) for biaryl syntheses .
  • Silane-Lead Hybrids : Synthesize trimethyl(triphenylplumbylmethyl)silane via Grignard exchange (Mg, THF), enabling applications in lead-based catalysis .

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